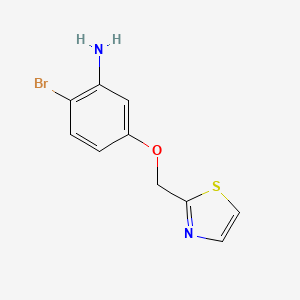![molecular formula C13H14N2O2 B13973450 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone](/img/structure/B13973450.png)
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1H-pyrazole-4-carboxylic acid.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 1H-pyrazole-4-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxaldehyde.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield 1-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-methanol.
Oxidation: Finally, the methanol derivative is oxidized using an oxidizing agent such as pyridinium chlorochromate to produce this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
1-[1-[(4-Methoxyphenyl)methyl]-1h-pyrazol-4-yl]ethanone can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Methoxyphenyl)-1H-pyrazol-4-yl]ethanone: Lacks the methyl group on the pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]methanol: Contains a methanol group instead of an ethanone group
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H14N2O2/c1-10(16)12-7-14-15(9-12)8-11-3-5-13(17-2)6-4-11/h3-7,9H,8H2,1-2H3 |
Clave InChI |
HVUIVTRGLLJRJL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


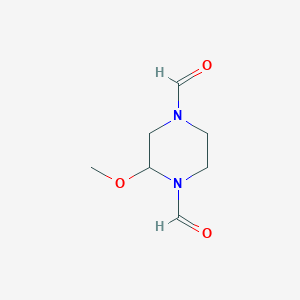

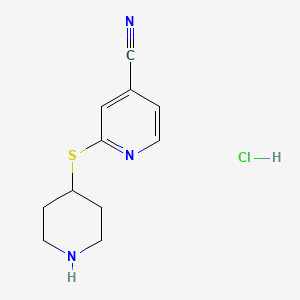
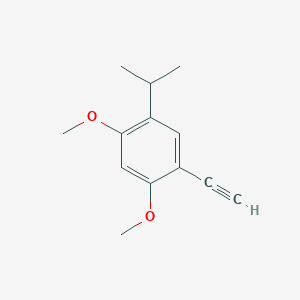
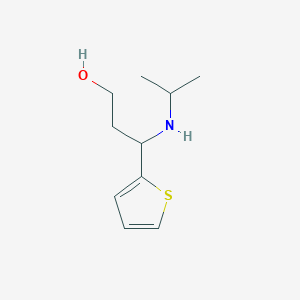
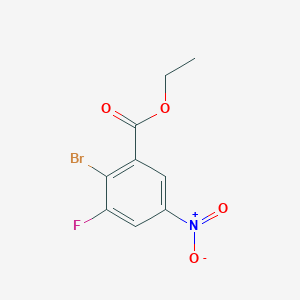
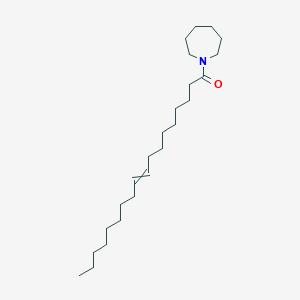
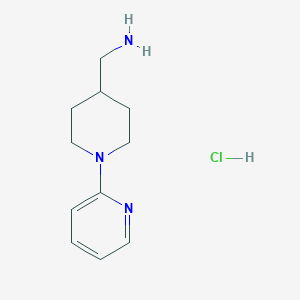
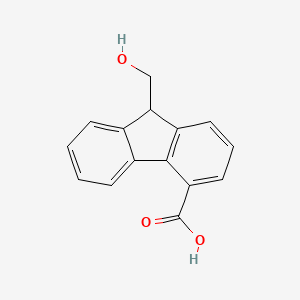

![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[c]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13973431.png)
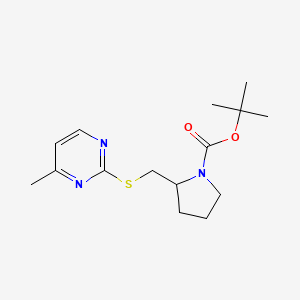
![1-Amino-2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13973446.png)
